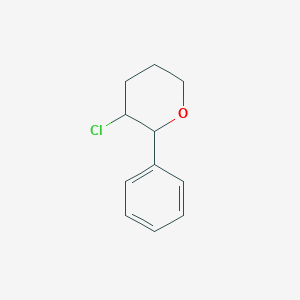

3-Chloro-2-phenyloxane

Description

Overview of Substituted Oxane Chemistry in Modern Organic Synthesis

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of organic molecules. In modern organic synthesis, substituted oxanes, also known as tetrahydropyrans, are of paramount importance as they form the core of numerous natural products and pharmaceutically active compounds. organic-chemistry.orgorganic-chemistry.org The versatility of the oxane skeleton allows for the introduction of various substituents, leading to a wide range of stereochemical and electronic properties. nih.gov This adaptability makes substituted oxanes valuable intermediates and building blocks in the construction of complex molecular architectures. whiterose.ac.uk Synthetic chemists frequently employ strategies to construct these rings with high levels of control over stereochemistry, often to match the intricate structures found in nature.

Significance of Halogenated Tetrahydropyran (B127337) Derivatives in Synthetic Methodologies

The introduction of a halogen atom onto the tetrahydropyran ring significantly influences the chemical reactivity of the molecule, providing a handle for further synthetic transformations. Halogenated tetrahydropyran derivatives are key intermediates in a variety of synthetic methodologies. organic-chemistry.orgthieme-connect.de The presence of a halogen, such as chlorine, can activate the molecule for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Furthermore, the stereoselective introduction of halogens can be a critical step in the total synthesis of complex halogenated natural products. nih.gov The controlled synthesis of these halogenated derivatives is therefore a significant area of research in organic chemistry. researchgate.net

Research Context and Rationale for Investigating 3-Chloro-2-phenyloxane

The specific compound, this compound, represents an interesting case study within the broader class of halogenated tetrahydropyrans. The presence of both a phenyl group at the 2-position and a chlorine atom at the 3-position creates a molecule with distinct stereochemical and electronic features. The phenyl group can influence the conformation of the oxane ring and the reactivity of the adjacent chlorine atom. Research into this compound and its analogs is driven by the desire to understand the interplay between these substituents and their effect on the molecule's properties and reactivity. Such studies contribute to the fundamental understanding of reaction mechanisms and stereocontrol in heterocyclic chemistry.

Historical Development of Related Chloro-Ether Synthesis Strategies

The synthesis of chloro-ethers is a classic area of organic chemistry with a rich history. One of the earliest and most fundamental methods for ether synthesis is the Williamson ether synthesis, developed in the mid-19th century, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com While broadly applicable, the synthesis of more complex ethers, including chloro-ethers, has necessitated the development of more specialized methods.

Historically, the preparation of simple chloromethyl ethers involved the reaction of an alcohol and formaldehyde (B43269) with hydrogen chloride. orgsyn.org Over time, concerns about the safety of certain byproducts have led to the development of alternative procedures. orgsyn.org For cyclic chloro-ethers like this compound, modern synthetic strategies often involve the cyclization of acyclic precursors. For instance, the Prins cyclization, which involves the reaction of an alkene with a carbonyl compound, can be adapted to produce halogenated tetrahydropyrans. organic-chemistry.org Additionally, methods involving the ring-opening of epoxides with halide ions have proven effective for the stereoselective synthesis of halogenated cyclic ethers. nih.gov The evolution of these synthetic strategies reflects the ongoing quest for more efficient, selective, and safer methods for preparing complex molecules.

Structure

3D Structure

Properties

CAS No. |

6963-10-6 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-chloro-2-phenyloxane |

InChI |

InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |

InChI Key |

UFPNQKLWOZEGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Phenyloxane

Direct Synthesis Approaches

Direct approaches to 3-chloro-2-phenyloxane involve the introduction of a chlorine atom onto a pre-formed 2-phenyloxane ring or the simultaneous formation of the chlorinated oxane ring.

One-Pot and Multi-Step Chlorination Strategies

The direct chlorination of saturated cyclic ethers like tetrahydropyran (B127337) has been shown to yield chlorinated products. For instance, the use of trichloroisocyanuric acid can produce trans-2,3-dichlorotetrahydropyran tandfonline.com. This suggests that direct chlorination of 2-phenyloxane is a plausible, though potentially non-selective, route. A multi-step strategy would first involve the synthesis of 2-phenyloxane, followed by a separate chlorination step. The synthesis of 2-phenyloxane itself can be achieved through various methods, including the alkylation of benzene (B151609) with appropriate precursors using zeolite catalysts tandfonline.comgoogle.com.

Challenges in direct chlorination lie in controlling the position of chlorination. The presence of the phenyl group and the ring oxygen in 2-phenyloxane influences the reactivity of the C-H bonds. The C-2 position is activated by both the oxygen and the phenyl group, making it susceptible to reactions like lithiation researchgate.netthieme-connect.com. This inherent reactivity at C-2 could lead to a mixture of products, including 2-chloro and other polychlorinated derivatives, upon direct chlorination, making the isolation of pure this compound difficult.

Cyclization Reactions Leading to the Oxane Core of this compound

A more regioselective approach to synthesizing chlorinated oxanes involves the cyclization of a carefully chosen acyclic precursor. A notable example is the synthesis of trans-3-chloro-2-phenyltetrahydropyran from (E)-5-phenyl-4-penten-1-ol. This reaction proceeds via a 6-endo chlorocyclization, where an electrophilic chlorine source reacts with the alkene, and the hydroxyl group acts as an intramolecular nucleophile to form the oxane ring researchgate.net. This method has the advantage of installing the chlorine atom at the desired C-3 position with defined stereochemistry relative to the C-2 phenyl group.

The efficiency and selectivity of such cyclizations can be influenced by the substrate geometry and the reaction conditions, including the choice of chlorinating agent and solvent.

| Precursor | Reaction Type | Product | Reference |

| (E)-5-phenyl-4-penten-1-ol | 6-endo chlorocyclization | trans-3-chloro-2-phenyltetrahydropyran | researchgate.net |

Regioselective and Stereoselective Chlorination Tactics at the C-3 Position

Achieving regioselective chlorination at the C-3 position of a pre-existing 2-phenyloxane ring is a significant synthetic hurdle due to the electronic activation of other positions. However, strategies involving directed chlorination or the use of specific reagents could potentially overcome this.

Stereoselective chlorination of cyclic alcohols has been demonstrated using reagents like triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) rsc.org. In this method, the stereochemical outcome (inversion or retention of configuration) is dependent on the ring size and the nature of neighboring substituents rsc.org. By analogy, if a 2-phenyloxan-3-ol precursor were synthesized, its stereoselective chlorination could provide a route to specific stereoisomers of this compound. The synthesis of related substituted 2-phenyloxanes, such as cis- and trans-3-methylamino-2-phenyltetrahydropyran, has been reported, indicating that functionalization at the C-3 position is feasible nih.gov.

Catalytic Systems in the Formation of this compound

Catalytic systems can play a crucial role in enhancing the efficiency and selectivity of chlorination and cyclization reactions. Iron(III) catalysis has been employed in the one-pot synthesis of cis-2,6-dialkyl-4-chloro-tetrahydropyrans via a Prins cyclization nih.gov. While this produces a 4-chloro derivative, it highlights the potential of Lewis acid catalysis in constructing chlorinated oxane rings.

For direct chlorination, copper(II) chloride has been used for the regioselective chlorination of anilines, favoring the para-position beilstein-journals.org. Silver catalysts have been utilized in the regioselective ring-opening chlorination of cycloalkanols lookchem.com. Although not directly applied to 2-phenyloxane, these examples suggest that transition metal catalysis could be explored to achieve regioselective C-H chlorination at the C-3 position. For instance, a directing group temporarily installed on the oxane ring could guide a metal catalyst to the desired position.

| Catalyst System | Reaction Type | Substrate Type | Relevance to this compound Synthesis | Reference |

| Iron(III) | Prins Cyclization | Homoallylic alcohols and aldehydes | Formation of chlorinated tetrahydropyrans | nih.gov |

| Copper(II) Halides | Halogenation | Anilines | Potential for regioselective C-H chlorination | beilstein-journals.org |

| Silver(I) | Ring-opening chlorination | Cycloalkanols | C-C bond cleavage and C-Cl bond formation | lookchem.com |

Synthesis from Precursors and Derivatization

An alternative to direct chlorination or cyclization is the transformation of an already substituted oxane into the target compound.

Transformation of Substituted Oxanes into this compound

This approach relies on the synthesis of a 2-phenyloxane derivative with a functional group at the C-3 position that can be readily converted to a chlorine atom. A plausible precursor would be 2-phenyloxan-3-ol. The synthesis of such an alcohol could potentially be achieved through various multi-step sequences starting from simpler materials.

Once the 2-phenyloxan-3-ol is obtained, it can be converted to this compound using standard chlorinating agents for alcohols, such as thionyl chloride or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). The stereochemistry of the starting alcohol would influence the stereochemistry of the final chlorinated product. For example, the hydrolysis of 2,3-dichlorotetrahydropyran (B8769950) is known to produce tetrahydropyran-2,3-diol, demonstrating that functional group interconversions on the oxane ring are possible cdnsciencepub.com.

This derivatization strategy offers a potentially more controlled route to specific isomers of this compound compared to direct chlorination, provided that the required C-3 functionalized precursors can be synthesized efficiently.

Introduction of the Phenyl Moiety via Cross-Coupling or Aromatic Substitution

The installation of the phenyl group at the C2 position of the oxane ring is a critical transformation in the synthesis of this compound. This is typically achieved through modern cross-coupling reactions or classical aromatic substitution methods.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. nobelprize.org Methodologies like the Suzuki-Miyaura and Negishi couplings are particularly relevant. nobelprize.orgorgsyn.org A hypothetical Suzuki-Miyaura approach would involve the reaction of a 2-halo-3-chlorooxane derivative with phenylboronic acid in the presence of a palladium catalyst and a base. The success of such reactions is often dependent on the choice of ligand, solvent, and base. thieme-connect.de For instance, the coupling of various aryl and vinyl triflates with ferroceneboronic acid has been achieved in excellent yields using a Pd(PPh3)4 catalyst in refluxing dioxane. thieme-connect.de Similarly, the Negishi coupling, which utilizes an organozinc reagent, offers a highly chemoselective alternative. nobelprize.org The development of these reactions allows for mild reaction conditions and tolerance of a wide array of functional groups, making them suitable for complex syntheses. orgsyn.org

Alternatively, the phenyl group can be introduced via electrophilic aromatic substitution, where an oxane-containing molecule acts as the electrophile in a Friedel-Crafts type reaction with benzene. wikipedia.orglibretexts.org The reactivity in such substitutions is governed by the nature of substituents already present on the benzene ring. masterorganicchemistry.com The choice between ortho, meta, and para substitution is directed by the existing functional groups. masterorganicchemistry.comresearchgate.net While effective, these reactions can sometimes require harsh Lewis acid catalysts and may suffer from issues of regioselectivity and polysubstitution.

Chiral Pool and Asymmetric Synthesis Routes for Enantiopure this compound

Producing enantiomerically pure this compound is essential for applications where specific stereoisomers have distinct biological activities. This is accomplished primarily through chiral pool synthesis or asymmetric catalysis.

Chiral pool synthesis utilizes readily available, enantiopure natural products like sugars, amino acids, or terpenes as starting materials. bccollegeasansol.ac.inwikipedia.org For this compound, a plausible route could begin with a monosaccharide, whose inherent chirality is preserved throughout the synthetic sequence to define the stereocenters in the final product. wikipedia.org This strategy is efficient as it bypasses the need for chiral resolution or an asymmetric catalyst. wikipedia.org For example, the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine has been demonstrated starting from L-malic acid. researchgate.net

Asymmetric synthesis, or enantioselective synthesis, creates the desired chiral molecule from achiral or racemic precursors using a chiral catalyst or auxiliary. bccollegeasansol.ac.in This can involve enantioselective catalysis, where a chiral catalyst, often a metal complex with a chiral ligand, guides the reaction to preferentially form one enantiomer. An example is the asymmetric hydrogenation of a prochiral ketone precursor to establish a chiral center. Another approach is the use of a chiral auxiliary, a molecular unit that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. The desymmetrization of p-peroxyquinols using a Brønsted acid-catalyzed cascade is a sophisticated example of asymmetric synthesis yielding 1,2,4-trioxane (B1259687) products with high enantioselectivity. nih.gov

High-Yield and Green Chemistry Protocols for this compound Production

Modern synthetic chemistry emphasizes the development of high-yield protocols that are also environmentally benign. For the synthesis of this compound, this involves adopting green chemistry principles, such as using safer reagents and solvents, improving atom economy, and minimizing waste. nih.gov

The chlorination step is a key target for green innovation. Traditional chlorinating agents can be hazardous. Green alternatives for halogenation include systems like oxone-halide or Fenton-halide, which generate reactive halogenating species in situ from safer salts, producing non-toxic byproducts such as potassium sulfate (B86663) or water. researchgate.net Another environmentally benign system for bromination uses H2O2–HBr on water. scribd.com Such methods are often performed at room temperature without special equipment, adding to their practical advantages. researchgate.net The use of halogen-containing reagents in intramolecular cyclizations is also attractive from a green chemistry perspective, as it can reduce the environmental impact compared to methods using heavy metals. mdpi.com

Achieving high yields often involves optimizing reaction conditions and may include the use of highly efficient catalysts. researchgate.net Solvent-free reactions, where possible, represent an ideal green approach, as they eliminate a major source of industrial waste. nih.gov For instance, the solid SiO2-H3PO4 catalyzed solvent-free cyclization of aryl chalcones and urea (B33335) under microwave irradiation produces oxazine (B8389632) derivatives in yields greater than 80%. researchgate.net

Reaction Condition Optimization in this compound Synthesis

Influence of Solvent, Temperature, and Pressure on Reaction Efficiency

The efficiency and selectivity of the synthesis of this compound are critically dependent on reaction parameters such as solvent, temperature, and pressure. The choice of solvent can dramatically influence reaction rates and outcomes. tue.nl For instance, in a nucleophilic substitution reaction to introduce the chlorine atom, a polar aprotic solvent might be preferred to stabilize the transition state. In contrast, nonpolar solvents like cyclohexane (B81311) may be optimal for other transformations where solvophobic interactions can drive the formation of specific superstructures. lanl.gov

Pressure is typically a significant factor in reactions involving gaseous reagents or where the volume of activation is large. While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may use elevated pressures to increase reaction rates and throughput, as seen in some benzene alkylation reactions. etsu.edu

Below is a data table illustrating the effect of solvent on reaction yield for a representative organic reaction.

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane | 95 |

| 2 | Cyclohexane | 88 |

| 3 | Tetrahydrofuran (THF) | 98 |

| 4 | Dimethylformamide (DMF) | 75 |

| This table is illustrative, based on general principles and data from analogous reactions in organic synthesis. For example, THF was found to be a suitable solvent for certain cross-coupling reactions. tue.nl |

Catalyst Screening and Loading Effects on this compound Formation

Catalysis is fundamental to the efficient synthesis of this compound. The selection of an appropriate catalyst is determined through a screening process where various candidates are tested for activity and selectivity. For cross-coupling reactions to introduce the phenyl group, palladium complexes are common, but nickel catalysts are also gaining prominence as a more cost-effective alternative. thieme-connect.demdpi.com In other transformations, different metal catalysts like molybdenum or copper might prove superior. nih.govresearchgate.net

Once a suitable catalyst is identified, the catalyst loading (the amount of catalyst relative to the substrate) must be optimized. Generally, increasing the catalyst loading increases the reaction rate. researchgate.net However, catalysts are often expensive or based on precious metals, so the goal is to use the minimum amount necessary to achieve a high yield in a reasonable time. mdpi.com Excessive loading can also sometimes lead to unwanted side reactions or make product purification more difficult. rsc.org Studies on the synthesis of NiO–Co3O4/Nb2O5–TiO2 catalysts showed that while higher loading increased activity, it could also lead to incomplete reduction of the metal oxides. rsc.org

The following interactive table shows results from a catalyst screening study for the synthesis of tetraoxane (B8471865) derivatives, illustrating how different catalysts and loadings affect product yield.

| Entry | Catalyst | Catalyst Loading (mol %) | Yield (%) |

| 1 | MoO3 | 5 | 82 |

| 2 | MoO3 | 10 | 91 |

| 3 | MoOCl4 | 10 | 65 |

| 4 | MoO2(acac)2 | 10 | 78 |

| Data derived from a study on the molybdenum-catalyzed synthesis of N-benzoyl piperidine-linked dispiro-1,2,4,5-tetraoxanes, demonstrating the process of optimizing catalyst choice and loading. nih.gov |

Kinetic Studies of this compound Formation Pathways

Kinetic studies are essential for understanding the detailed mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), a rate law can be determined, which provides insight into the molecularity of the rate-determining step.

For the formation of this compound, several pathways can be envisioned. For example, a halocyclization reaction could proceed via a halonium intermediate. mdpi.com Kinetic analysis could help determine if the formation of this intermediate is the slow step of the reaction. Alternatively, if the synthesis involves a multi-step sequence, kinetic studies can identify bottlenecks in the process. For instance, Michaelis-Menten kinetics are used to study enzyme-catalyzed reactions and can reveal the catalytic efficiency. acs.org

Computational chemistry often complements experimental kinetic studies. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For example, studies on the oxidation of cyclohexane have used kinetic data (dependence of the initial rate on hydrocarbon concentration) to deduce that the reaction likely occurs with the participation of hydroxyl radicals. mdpi.com Such detailed mechanistic understanding is invaluable for rationally optimizing reaction conditions to favor the desired product pathway and suppress the formation of byproducts.

Chemical Reactivity and Transformation of 3 Chloro 2 Phenyloxane

Reactions at the Chlorinated Center (C-3)

The carbon atom bonded to the chlorine (C-3) is a primary site for chemical transformations. As a secondary alkyl halide, it can undergo both nucleophilic substitution and elimination reactions. The proximity of the phenyl group and the ring oxygen can exert significant electronic and steric effects on these processes.

Nucleophilic Substitution Reactions (SN1, SN2)

The substitution of the chlorine atom by a nucleophile can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dependent on the reaction conditions, including the strength of the nucleophile, the solvent, and the stability of potential intermediates. researchgate.net

SN2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-3 center. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. However, the bulky phenyl group at the adjacent C-2 position may sterically hinder this approach. researchgate.net

SN1 Mechanism : This mechanism proceeds through a carbocation intermediate. The C-3 position is secondary, and the adjacent phenyl group can stabilize a developing positive charge through resonance, potentially favoring an SN1 pathway under solvolytic conditions (weak nucleophile, polar protic solvent). The neighboring ether oxygen can also participate, forming a bridged oxonium ion intermediate, a phenomenon known as neighboring group participation. spcmc.ac.in This participation can influence the rate and stereochemical outcome of the reaction. spcmc.ac.in

The competition between SN1 and SN2 pathways is a common feature in the reactions of secondary alkyl halides. researchgate.net

Table 1: Expected Nucleophilic Substitution Reactions of 3-Chloro-2-phenyloxane

| Nucleophile (Nu⁻) | Reagent Example | Predominant Mechanism | Expected Product |

| Hydroxide | NaOH, KOH | SN2 / SN1 | 2-Phenyl-oxane-3-ol |

| Alkoxide | NaOR | SN2 / SN1 | 3-Alkoxy-2-phenyloxane |

| Cyanide | NaCN, KCN | SN2 | 2-Phenyl-oxane-3-carbonitrile |

| Azide | NaN₃ | SN2 | 3-Azido-2-phenyloxane |

| Thiolate | NaSR | SN2 | 3-(Alkylthio)-2-phenyloxane |

Elimination Reactions for Olefin Formation

When treated with a strong base, this compound can undergo elimination of hydrogen chloride (HCl) to form an alkene. The primary products expected are 2-phenyl-3,4-dihydro-2H-pyran or 2-phenyl-3,6-dihydro-2H-pyran, depending on which proton is abstracted.

E2 Mechanism : A strong, bulky base (e.g., potassium tert-butoxide) typically favors a bimolecular (E2) elimination pathway, which occurs in a single, concerted step. libretexts.org

E1 Mechanism : In the presence of a weak base and under conditions that favor carbocation formation (similar to SN1), a unimolecular (E1) mechanism may operate. libretexts.org

According to Zaitsev's Rule , elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. libretexts.org In this case, abstraction of the proton from C-4 would lead to the conjugated 2-phenyl-3,4-dihydro-2H-pyran, which is likely to be the major product over the non-conjugated isomer. Elimination reactions are often in competition with substitution reactions. libretexts.org High temperatures and the use of strong, non-nucleophilic bases tend to favor elimination.

A study on the gas-phase elimination of 2-methoxytetrahydropyran (B1197970) showed the formation of 3,4-dihydro-2H-pyran, indicating the favorability of forming the conjugated double bond. researchgate.net

Table 2: Potential Elimination Reactions and Products

| Base | Conditions | Mechanism | Major Product | Minor Product |

| Potassium tert-butoxide (t-BuOK) | t-BuOH, heat | E2 | 2-Phenyl-3,4-dihydro-2H-pyran | 2-Phenyl-3,6-dihydro-2H-pyran |

| Sodium Ethoxide (NaOEt) | Ethanol, heat | E2/E1 | 2-Phenyl-3,4-dihydro-2H-pyran | 2-Phenyl-3,6-dihydro-2H-pyran |

Organometallic Transformations and Cross-Coupling Reactions

The carbon-chlorine bond at C-3 can be converted into a carbon-metal bond, which then allows for the formation of new carbon-carbon bonds through cross-coupling reactions.

Grignard Reagent Formation : Reaction with magnesium metal would likely form the corresponding Grignard reagent, 3-(magnesiochloro)-2-phenyloxane. This organometallic intermediate could then react with various electrophiles.

Cross-Coupling Reactions : Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. cem.comacs.org The this compound could potentially couple with organometallic reagents such as organoborons (Suzuki coupling), organozincs (Negishi coupling), or organotins (Stille coupling). acs.orgnih.govnih.gov These reactions often require specific ligands and catalysts to proceed efficiently, as side reactions like β-hydride elimination can be competitive. acs.org The use of C(sp³)-electrophiles in cross-coupling can be challenging, often necessitating carefully optimized conditions. acs.orgnih.gov

Reactivity of the Oxane Ring System

The oxane ring is a tetrahydropyran (B127337) (THP) ether, which is generally stable under many reaction conditions. wikipedia.org However, under specific circumstances, particularly with acid catalysis, the ring can be opened or further functionalized.

Ring-Opening Reactions of this compound

The cleavage of the oxane ring typically requires harsh conditions, such as strong acids. The reaction is initiated by the protonation of the ether oxygen, making the ring susceptible to nucleophilic attack.

Acid-Catalyzed Ring Opening : In the presence of a strong acid (e.g., HBr, HI), the protonated ether can be opened by a nucleophile (e.g., Br⁻, I⁻). libretexts.org The regioselectivity of the attack depends on the substitution pattern. For ethers, cleavage often occurs via an SN2 mechanism at the less substituted carbon. However, the presence of the phenyl group at C-2 could stabilize a developing positive charge, potentially directing nucleophilic attack to the C-2 position through a mechanism with significant SN1 character, similar to the opening of styrenyl epoxides. researchgate.netstackexchange.comyoutube.com The product would be a di-substituted pentane (B18724) derivative. For instance, reaction with HBr could yield 5-bromo-4-phenylpentane-1-ol. Stereospecific ring-opening cross-coupling reactions of aryl-substituted tetrahydropyrans have been developed using nickel catalysis, demonstrating a modern approach to cleaving the ring system. acs.orgescholarship.org

Functionalization and Derivatization of the Oxane Moiety

Beyond reactions at the C-3 position, the oxane ring itself can be modified, though this often requires more specialized methods. Derivatization strategies for phenols often involve modifying hydroxyl groups or adding substituents to the aromatic ring. nih.gov While not a phenol, analogous strategies for modifying the oxane ring can be considered.

Modification of Existing Substituents : After substitution of the C-3 chloro group, the new functional group can be further transformed. For example, a 3-hydroxy group could be oxidized to a ketone (2-phenyl-oxane-3-one).

Direct C-H Functionalization : While challenging, direct C-H activation and functionalization of the oxane ring could be possible using modern transition-metal catalysis, though this would likely suffer from regioselectivity issues.

Derivatization via Elimination-Addition : The dihydropyran formed via elimination (Section 3.1.2) is a versatile intermediate. For example, it can undergo various addition reactions across the double bond or be used in cycloadditions, opening up a wide range of derivatization possibilities. The synthesis and functionalization of pyran structures is a key area in the preparation of biologically active molecules. organic-chemistry.org

Oxidative and Reductive Transformations of the Cyclic Ether

The oxane ring and its chloro-substituent are key sites for oxidative and reductive reactions.

Oxidative Transformations: The cyclic ether moiety is susceptible to oxidation, particularly at the carbon atoms adjacent to the oxygen. The oxidation of cyclic ethers can lead to the formation of lactones or undergo oxidative ring cleavage. researchgate.net For instance, protocols using reagents like iodobenzene (B50100) diacetate (DIB) in conjunction with tert-butyl hydroperoxide (TBHP) have been developed for the C-H oxidation of cyclic ethers to their corresponding lactones under mild, metal-free conditions. researchgate.net In the case of this compound, oxidation would likely occur at the C6 position to yield a δ-lactone. However, the electronic properties and steric bulk of substituents can significantly influence the selectivity and rate of such oxidations. researchgate.net It has been noted in studies on substituted tetrahydrofurans that an increasing number of substituents can decrease the conversion rate. researchgate.net

Alternatively, oxidative ring-opening of cyclic ethers can be achieved. Methods employing iron(III) catalysis under visible light have proven effective for the fragmentation of ethers like tetrahydrofuran. nih.gov Such a transformation on this compound would cleave the ether ring, generating a functionalized linear aliphatic chain.

Reductive Transformations: The primary site for reduction is the carbon-chlorine bond at the C3 position. This α-chloro ether functionality can undergo reductive dehalogenation. A wide array of reagents are known to reduce α-halocarbonyl compounds, and similar principles apply here. nih.gov For example, reagents such as sodium hydrogen telluride or systems like benzenethiol (B1682325) have been used for the efficient dehalogenation of α-chlorocarbonyls, yielding the reduced parent compound. researchgate.net Catalytic hydrogenation, often using a palladium catalyst, is another standard method for the reductive removal of halogens from aromatic and aliphatic systems and could be applied to remove the chloro group. researchgate.net

The ether ring itself can be cleaved under reductive conditions, typically using strong acids like hydrobromic or hydroiodic acid (HBr or HI). youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the reaction conditions and the substitution pattern, this can occur via an Sₙ1 or Sₙ2 mechanism, leading to a halo-alcohol. youtube.comopenstax.org

Reactions Involving the Phenyl Substituent

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org The rate and regioselectivity (the position of substitution) are dictated by the electronic nature of the substituent attached to the ring—in this case, the 2-(3-chlorooxane) group. wikipedia.org

This substituent exerts two opposing electronic effects:

Resonance Donation: The oxygen atom directly attached to the phenyl ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions. lkouniv.ac.inminia.edu.eg

Inductive Withdrawal: Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond (inductive effect). minia.edu.eg

| Reaction Type | Reagents | Predicted Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-2-(4-nitrophenyl)oxane and 3-Chloro-2-(2-nitrophenyl)oxane | wikipedia.org |

| Halogenation | Br₂, FeBr₃ | 3-Chloro-2-(4-bromophenyl)oxane and 3-Chloro-2-(2-bromophenyl)oxane | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Chloro-2-(4-acetylphenyl)oxane | pressbooks.pub |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 3-Chloro-2-(4-methylphenyl)oxane and 3-Chloro-2-(2-methylphenyl)oxane | libretexts.org |

Due to the steric hindrance imposed by the bulky oxane ring, the para-substituted product is often favored over the ortho-substituted one. wikipedia.org It is important to note that Friedel-Crafts alkylations can be prone to polyalkylation because the newly added alkyl group further activates the ring. libretexts.org In contrast, Friedel-Crafts acylation introduces a deactivating acyl group, which prevents further substitution. pressbooks.pub

Functionalization of the Phenyl Moiety for Further Derivatization

Beyond initial electrophilic substitution, the phenyl ring can be further modified to build more complex molecules. Once a functional group, such as a halogen, is installed on the phenyl ring via EAS, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

For example, if 3-Chloro-2-(4-bromophenyl)oxane is synthesized, the bromo-substituent can participate in a variety of coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst. nih.gov

Kumada Coupling: Reaction with a Grignard reagent (e.g., Alkyl-MgBr) catalyzed by a nickel or palladium complex. escholarship.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a new carbon-carbon double bond. organic-chemistry.org

These methods allow for the attachment of a wide range of alkyl, alkenyl, or aryl groups to the phenyl moiety, providing a powerful strategy for structural diversification. For instance, nickel-catalyzed Kumada-type coupling reactions have been successfully used on aryl-substituted tetrahydrofurans and tetrahydropyrans to form acyclic alcohols with high diastereoselectivity. escholarship.org

Mechanistic Elucidation of this compound Transformations

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to predicting its outcome. For reactions involving the oxane ring of this compound, particularly substitutions, the central reactive intermediate is the oxocarbenium ion . researchgate.netyoutube.com This species is a resonance-stabilized cation with the positive charge delocalized between the carbon at C2 and the ring oxygen. youtube.comnih.gov

Formation of this intermediate typically occurs upon the departure of a leaving group from the anomeric (C2) position. In acidic media, the C2-phenyl group could potentially be protonated and leave, though this is less common than reactions involving typical glycosidic bonds. More relevant are reactions that might be promoted by a Lewis acid, which could coordinate to the ring oxygen and facilitate the formation of the C2 cation. rsc.org The resulting oxocarbenium ion is planar at C2, and its conformational preferences (e.g., adopting a half-chair or envelope conformation) are crucial in determining the stereochemical outcome of subsequent nucleophilic attack. researchgate.netnih.govnih.gov

For electrophilic aromatic substitution on the phenyl ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate . lkouniv.ac.in The stability of this intermediate determines the reaction's regioselectivity. The electron-donating resonance of the ether oxygen helps to stabilize the positive charge when the electrophile attacks at the ortho or para positions, explaining the directing effect. lkouniv.ac.in

In cyclization reactions that form tetrahydropyran rings, which are analogous to the reverse of ring-opening, the transition states are often modeled as chair-like conformations. beilstein-journals.org These models help to rationalize the observed stereoselectivity by considering steric interactions, such as 1,3-diaxial strain, which can disfavor certain pathways. beilstein-journals.org

Stereochemical Outcomes and Control in Chemical Transformations

The presence of two stereocenters at C2 and C3 means that stereocontrol is a critical aspect of the reactivity of this compound. The stereochemical outcome of a reaction is highly dependent on the mechanism and the spatial arrangement of the transition states.

In reactions proceeding through a planar oxocarbenium ion intermediate, the incoming nucleophile can attack from two different faces, leading to a mixture of diastereomers. youtube.com The final ratio of products is governed by a combination of steric and stereoelectronic effects.

Steric Control: The existing substituents on the ring (the chloro group at C3 and any other groups) can sterically hinder the approach of a nucleophile from one face, favoring attack from the less hindered side. For example, bulky substituents often direct incoming groups to the equatorial position in a chair-like transition state. uva.es

Stereoelectronic Control: The orientation of orbitals in the oxocarbenium ion can favor a specific trajectory for nucleophilic attack. This is often invoked in carbohydrate chemistry to explain the high selectivity of glycosylation reactions.

Studies on the acid-mediated cyclization of substituted alkenols to form tetrahydropyrans show that stereoselectivity is highly influenced by steric effects in the transition state. uva.es For example, in the cyclization of certain vinylsilyl alcohols, the major diastereomer formed is the one where the bulky silylmethyl group is anti to the substituent at C3. uva.es Similarly, nucleophilic substitution reactions on tetrahydropyran acetals can be directed toward Sₙ1 or Sₙ2 pathways based on the choice of solvent, which in turn dictates the stereochemical outcome. acs.org Nonpolar solvents like trichloroethylene (B50587) can favor the Sₙ2 pathway, leading to inversion of stereochemistry with high selectivity. acs.org

| Reaction Type | Substrate Analogue | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Acid-Mediated Cyclization | Aryl-substituted vinylsilyl alcohol | p-TsOH, CH₂Cl₂ | 78:22 to 91:9 | uva.es |

| C-Glycosylation | 2-methoxytetrahydropyran | AllylTMS, Me₃SiOTf in CH₂Cl₂ | 75:25 | acs.org |

| C-Glycosylation | 2-methoxytetrahydropyran | AllylTMS, Me₃SiOTf in Cl₂C=CHCl | 91:9 | acs.org |

| Nickel-Catalyzed Cross-Coupling | cis-2-Aryl-4-methyl-THF | n-PrMgI, NiCl₂(PCy₃)₂ | >20:1 (inversion) | escholarship.org |

These examples from related systems demonstrate that by carefully choosing reagents, catalysts, and reaction conditions, it is possible to control the stereochemical outcome of transformations on the tetrahydropyran ring, a principle that would be directly applicable to the chemistry of this compound. escholarship.orguva.esacs.org

Stereochemical Aspects and Conformational Analysis of 3 Chloro 2 Phenyloxane

Conformational Preferences of the Oxane Ring

The oxane (tetrahydropyran) ring, like its carbocyclic counterpart cyclohexane (B81311), is not planar and adopts several non-planar conformations to minimize steric and torsional strain.

The oxane ring predominantly exists in a chair conformation, which is the most energetically favorable arrangement. This conformation minimizes both angle strain and torsional strain by staggering the atoms along the carbon-carbon bonds. askthenerd.com The ring can undergo a process known as ring-flipping, where one chair conformation converts into another. askthenerd.com This interconversion proceeds through higher-energy transition states and intermediates, including the twist-boat and boat conformations.

The energy barrier for the chair-to-chair interconversion in the parent oxane ring is approximately 10 kcal/mol. The process involves a complex pathway where a chair conformer first transitions to a twisted boat, which can then interconvert with other twisted boat forms through boat-like transition states before settling into the inverted chair conformation. scielo.org.mx At ambient temperatures, this interconversion is rapid on the NMR timescale, but at low temperatures (below -60°C), the process can be slowed sufficiently to observe the individual conformers. chempedia.info

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 (most stable) | Minimal angle and torsional strain. |

| Twist-Boat | ~5.5 | Reduced eclipsing interactions compared to boat. |

| Boat | ~6.0 | Significant torsional strain from eclipsing bonds and steric strain ("flagpole" interaction). |

Note: Energy values are approximate and based on data for cyclohexane and related heterocycles. askthenerd.comscielo.org.mx

Substituents on the oxane ring significantly influence the equilibrium between the two chair conformations. Bulky substituents generally prefer to occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions. askthenerd.com

In 3-Chloro-2-phenyloxane, both the phenyl group at C2 and the chlorine atom at C3 affect the conformational balance.

Phenyl Group (C2): As a bulky substituent, the phenyl group has a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens at C4 and C6.

Chloro Group (C3): The chlorine atom also experiences steric interactions. Its preference for an equatorial versus an axial position depends on the balance between its size and electronic effects. Generally, to minimize 1,3-diaxial strain, it would also favor an equatorial orientation.

Stereoisomerism and Chirality in this compound

The presence of multiple stereocenters in this compound leads to the existence of several stereoisomers.

This compound has two chiral centers: C2 (bearing the phenyl group) and C3 (bearing the chloro group). According to the 2^n rule, where n is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. libretexts.orgyoutube.com These stereoisomers consist of two pairs of enantiomers.

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers (e.g., 2R,3R and 2S,3S). masterorganicchemistry.com

Diastereomers: Stereoisomers that are not mirror images of each other. They have the same configuration at one or more, but not all, chiral centers (e.g., 2R,3R and 2R,3S). libretexts.orgmasterorganicchemistry.com

The stereoisomers can be grouped based on the relative orientation of the phenyl and chloro groups:

trans-isomers: The phenyl and chloro groups are on opposite sides of the oxane ring (one axial, one equatorial, or both equatorial in a twist-boat). This includes one pair of enantiomers.

cis-isomers: The phenyl and chloro groups are on the same side of the ring (one axial, one equatorial, or both axial). This includes a second pair of enantiomers.

| Configuration | Relationship to (2R, 3R) | Relative Stereochemistry (Example) |

|---|---|---|

| (2R, 3R) | - | trans-pair (Enantiomers) |

| (2S, 3S) | Enantiomer | |

| (2R, 3S) | Diastereomer | cis-pair (Enantiomers) |

| (2S, 3R) | Diastereomer |

Note: The assignment of cis/trans to specific R/S pairs depends on priority rules and is illustrative.

Separation Strategies: Since diastereomers have different physical properties (boiling points, solubility, polarity), they can typically be separated by standard laboratory techniques such as fractional distillation or chromatography (e.g., column chromatography, HPLC). Enantiomers, having identical physical properties in an achiral environment, require specialized methods for separation, such as:

Chiral Chromatography: Using a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers.

Resolution via Diastereomeric Salts: Reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means, followed by removal of the resolving agent.

Determining the precise three-dimensional arrangement of the atoms requires various analytical techniques.

Relative Stereochemistry (cis vs. trans): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants (J-values) between adjacent protons (e.g., H2 and H3) are highly dependent on the dihedral angle between them. nih.gov In a chair conformation, a large coupling constant (typically 8-13 Hz) is observed for two protons in a trans-diaxial arrangement, while smaller values (1-5 Hz) are seen for axial-equatorial or equatorial-equatorial arrangements. cdnsciencepub.com By analyzing the J-values, the relative orientation of the substituents can be inferred.

Absolute Stereochemistry (R/S): Determining the absolute configuration is more complex. The most definitive method is single-crystal X-ray crystallography, which provides a precise map of the atomic positions in space. Other methods include chemical correlation, where the compound is synthesized from or converted to a product of known absolute stereochemistry, or by using advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD).

Stereochemical Control in this compound Synthesis and Reactions

Achieving stereochemical control in the synthesis of a specific isomer of this compound is a significant challenge in organic synthesis. This requires the use of stereoselective or stereospecific reactions. Plausible strategies could involve:

Diastereoselective Synthesis: Starting with a precursor like 2-phenyl-3,4-dihydro-2H-pyran, a diastereoselective chlorination reaction could be employed. The existing stereocenter at C2 (if the precursor is chiral) or the bulky phenyl group would direct the incoming chlorine atom to a specific face of the double bond, favoring the formation of one diastereomer over the other.

Enantioselective Synthesis: To obtain an enantiomerically pure product, one might start with a chiral, non-racemic material. For example, an asymmetric inverse-electron-demand oxa-Diels-Alder reaction could be used to construct the pyran ring with high enantiopurity. ualberta.ca Subsequent functionalization at C3 would then need to proceed with high stereocontrol to yield the desired single stereoisomer. rsc.org

Substrate-Controlled Reactions: The inherent stereochemistry of this compound can direct the outcome of subsequent reactions. For instance, in an elimination reaction to form an alkene, the required anti-periplanar arrangement of the departing proton and chloro group would be favored in a specific conformer of one stereoisomer, potentially leading to different reaction rates or products for the cis and trans isomers.

The stereospecific cross-coupling of related chiral organoboronates has demonstrated that C-C bonds can be formed on a pyran framework with high retention of stereochemistry, offering a potential route to synthesize analogs with controlled stereochemistry. ualberta.ca

Enantioselective and Diastereoselective Approaches

The synthesis of specific stereoisomers of this compound relies on enantioselective and diastereoselective strategies. These methods aim to control the formation of chiral centers at positions 2 and 3 of the oxane ring.

Enantioselective synthesis of related chiral molecules has been achieved through various catalytic methods. For instance, the use of chiral ligands in transition metal-catalyzed reactions has proven effective in producing compounds with high enantiomeric excess (ee). nih.gov Rhodium(I) complexes with chiral phosphine (B1218219) ligands, such as (R)-H8-BINAP, have been successfully employed in cycloaddition reactions to generate chiral cyclic ethers with high enantioselectivity. nih.gov While direct enantioselective synthesis of this compound is not extensively documented in the provided results, analogous reactions suggest that similar strategies could be applicable.

Diastereoselective approaches often exploit the inherent steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over another. The Prins cyclization, for example, is a powerful method for constructing tetrahydropyran (B127337) rings and can exhibit high diastereoselectivity. organic-chemistry.org The reaction of a homoallylic alcohol with an aldehyde, catalyzed by an acid, proceeds through a chair-like transition state, which dictates the relative stereochemistry of the substituents on the newly formed ring. organic-chemistry.org For this compound, a diastereoselective synthesis could potentially be achieved by the cyclization of a suitable phenyl-substituted unsaturated alcohol.

The following table summarizes representative approaches for the stereoselective synthesis of related cyclic ethers, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagent | Key Feature | Potential Applicability to this compound |

| Asymmetric [2+2+2] Cycloaddition | Cationic Rh(I)/(R)-H8-BINAP | High enantioselectivity (up to 98% ee) in the synthesis of chiral tetraphenylenes. nih.gov | Synthesis of enantiomerically enriched this compound from appropriate precursors. |

| Prins Cyclization | Phosphomolybdic acid in water | High diastereoselectivity (all-cis selectivity) for 4-hydroxytetrahydropyrans. organic-chemistry.org | Diastereoselective synthesis of specific isomers of this compound. |

| [3+2] Cycloaddition | Azomethine ylides | High diastereoselectivity (dr > 95:5) in the synthesis of spiro-phosphacoumarins. nih.gov | Potential for creating complex structures incorporating the this compound moiety with controlled stereochemistry. |

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of a reaction can be significantly influenced by various parameters, including temperature, solvent, and the nature of the catalyst. Understanding these influences is crucial for optimizing the synthesis of a desired stereoisomer of this compound.

Temperature: Lowering the reaction temperature can enhance the selectivity of a reaction by favoring the transition state with the lowest activation energy. In some cases, attractive intramolecular interactions, which are energetically favorable but entropically disfavored, become more pronounced at lower temperatures, influencing the conformational preferences of the molecule and, consequently, the stereochemical outcome. acs.org

Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby altering the stereoselectivity of a reaction. For instance, the use of water as a solvent in the Prins cyclization not only acts as a nucleophile but also promotes the formation of a specific diastereomer. organic-chemistry.org

Catalyst: The choice of catalyst is paramount in stereoselective synthesis. Chiral catalysts can create a chiral environment that directs the reaction towards the formation of a specific enantiomer. Even in non-enantioselective reactions, the catalyst can influence diastereoselectivity. For example, in Friedel-Crafts cyclialkylation reactions, the choice of Lewis acid catalyst can impact the product distribution, although rearrangements can sometimes lead to unexpected products. cdnsciencepub.comcdnsciencepub.com

The table below outlines how different reaction conditions can affect the stereochemistry in related synthetic transformations.

| Reaction Condition | Influence | Example |

| Temperature | Lower temperatures can increase diastereoselectivity by favoring the most stable transition state. | Attractive intramolecular forces are more influential at lower temperatures, potentially locking in a specific conformation. acs.org |

| Solvent | Solvent polarity can stabilize or destabilize transition states, affecting the stereochemical pathway. | Aqueous conditions in Prins cyclization can lead to high cis-selectivity. organic-chemistry.org |

| Catalyst | The catalyst can create a chiral pocket or influence the geometry of the transition state. | Different Lewis acids in Friedel-Crafts reactions can lead to varying product ratios. cdnsciencepub.com |

| Substituent Effects | The steric and electronic nature of substituents on the starting materials can direct the stereochemical outcome. | Electron-donating or withdrawing groups can influence the reactivity and selectivity in cycloaddition reactions. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and the relative orientation of atoms in space, which is crucial for determining the stereochemistry of chiral centers, such as those in 3-Chloro-2-phenyloxane. libretexts.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, a COSY spectrum would reveal which protons on the oxane ring are neighbors, helping to trace the carbon framework. For example, it would show a correlation between the proton at C3 and the protons on the adjacent carbons, C2 and C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons (or other heteroatoms). columbia.eduyoutube.comlibretexts.org This would definitively assign which proton is attached to which carbon in the this compound structure. Each CH, CH₂, and CH₃ group would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. columbia.eduyoutube.com This is instrumental for piecing together the molecular skeleton. For instance, the proton at C2 on the oxane ring would show correlations to carbons in the phenyl ring, and also to carbons C3 and C4 of the oxane ring, confirming the placement of the phenyl and chloro substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is the key experiment for determining stereochemistry. In this compound, NOESY correlations would reveal the relative orientation of the phenyl group at C2 and the chlorine atom at C3 (i.e., whether they are on the same side of the oxane ring (cis) or on opposite sides (trans)).

No specific COSY, HSQC, HMBC, or NOESY data for this compound has been reported in the reviewed literature.

Solid-State NMR for Polymorphic and Conformational Analysis

Solid-state NMR (ssNMR) provides structural and dynamic information about molecules in their solid form. preprints.orgemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these effects, offering insights into the packing of molecules in a crystal lattice and the existence of different crystalline forms (polymorphs). preprints.orgemory.edu For this compound, ssNMR could be used to study the conformation of the oxane ring in the solid state and to characterize different polymorphic forms if they exist.

Specific solid-state NMR data for this compound is not currently available in published research.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of its precise elemental formula from the exact mass. For this compound (C₁₁H₁₃ClO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. It is also a powerful tool for assessing the purity of a sample.

A search of scientific databases did not yield specific high-resolution mass spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), ions of a specific mass (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.net This process provides detailed information about the structure of the molecule by revealing its fragmentation pathways. For this compound, the molecular ion would be expected to fragment through characteristic losses, such as the loss of a chlorine atom, cleavage of the phenyl group, or ring-opening of the oxane moiety. libretexts.orgmiamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments. docbrown.info

Specific MS/MS fragmentation data for this compound has not been documented in the available literature.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry, allowing for the determination of the absolute configuration of chiral centers. For this compound, an X-ray crystal structure would provide the definitive assignment of the relative and absolute stereochemistry at the C2 and C3 positions.

A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or reported.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. carleton.edumdpi.com This method provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for a molecule like this compound with chiral centers at the C2 and C3 positions. The analysis allows for the definitive assignment of the relative stereochemistry (e.g., cis or trans configuration) of the phenyl and chloro substituents on the oxane ring.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related chloro-phenyl substituted heterocyclic compounds, such as 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide, illustrates the type of detailed structural information that can be obtained. researchgate.net An SCXRD study of a derivative of this compound would yield a comprehensive dataset detailing its solid-state conformation and packing. mdpi.com

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edu This pattern is mathematically related to the crystal's internal lattice structure. carleton.edu Refinement of the data provides a detailed molecular structure and information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. mdpi.com

Table 1: Representative Crystallographic Data for a Related Chloro-Phenyl Heterocycle Illustrative data based on a known structure, 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide, to demonstrate typical parameters obtained from SCXRD analysis. researchgate.net

| Parameter | Value | Description |

| Chemical Formula | C₁₅H₁₂ClNO₂ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 273.71 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁ | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | 5.4480(1) | Unit cell dimension along the a-axis. |

| b (Å) | 11.1481(2) | Unit cell dimension along the b-axis. |

| c (Å) | 21.3152(4) | Unit cell dimension along the c-axis. |

| β (°) | 94.472(2) | The angle of the unit cell's β-axis. |

| Volume (ų) | 1290.63(4) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (Mg/m³) | 1.409 | The theoretical density of the crystal. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. libretexts.orgwikipedia.org Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a microcrystalline powder, providing information that is representative of the entire material. units.it The primary applications of PXRD in the study of this compound would include crystalline phase identification, assessment of sample purity, and detection of polymorphism (the existence of multiple crystalline forms). nih.govrsc.org

In a PXRD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). libretexts.org Since the powder contains crystallites in countless random orientations, all possible diffraction planes are simultaneously sampled. wikipedia.org The resulting diffractogram is a unique fingerprint for a specific crystalline solid, characterized by a series of peaks at specific 2θ angles. units.it

The experimental PXRD pattern of a synthesized batch of this compound can be compared to a theoretical pattern calculated from its single-crystal X-ray diffraction data. A match between the peak positions and relative intensities confirms the identity and phase purity of the bulk sample. The absence of unexpected peaks indicates the absence of crystalline impurities.

Table 2: Hypothetical Powder X-ray Diffraction (PXRD) Peak List for a Crystalline Phase This table illustrates how PXRD data is typically presented. The peak positions and intensities are unique to a specific crystalline structure.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 45 |

| 21.1 | 4.21 | 70 |

| 25.9 | 3.44 | 60 |

| 30.7 | 2.91 | 30 |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. mdpi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies corresponding to the energy of the radiation. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a characteristic pattern of absorption bands. mdpi.com

For this compound, IR spectroscopy would confirm the presence of key structural features. The phenyl group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The saturated oxane ring would be identified by aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. Crucially, the ether linkage (C-O-C) within the oxane ring would produce a strong, characteristic stretching band, typically in the 1150-1050 cm⁻¹ range. The carbon-chlorine (C-Cl) bond would also show a distinct absorption, usually found in the 800-600 cm⁻¹ region.

Furthermore, IR spectroscopy can provide insights into the conformational specifics of the molecule. nih.govresearchgate.net The precise frequency of a vibrational mode can be influenced by the local chemical environment, including the spatial orientation of adjacent atoms. For substituted cyclic systems like oxanes, the vibrational frequencies for axial versus equatorial substituents can differ slightly. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) could potentially help distinguish between different diastereomers of this compound. mdpi.com

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Oxane) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1150-1050 | C-O-C Asymmetric Stretch | Ether (Oxane) |

| 800-600 | C-Cl Stretch | Alkyl Halide |

Chromatographic and Separation Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of organic compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be critical tools for assessing sample purity and separating its various stereoisomers. hplc.euresearchgate.net

Given the presence of two stereocenters (C2 and C3), this compound can exist as two pairs of enantiomers, for a total of four possible stereoisomers. The diastereomeric pairs (cis and trans isomers) have different physical properties and can be separated using standard, achiral chromatographic methods. researchgate.net

Gas Chromatography (GC) would be suitable if the compound is thermally stable and sufficiently volatile. A GC analysis on a standard non-polar or medium-polarity capillary column would likely separate the cis and trans diastereomers, which would appear as distinct peaks with different retention times. The relative area of these peaks can be used to determine the diastereomeric ratio in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique that can also be used to separate the diastereomers. nih.gov Normal-phase (e.g., using a silica (B1680970) column) or reversed-phase (e.g., using a C18 column) HPLC could effectively resolve the cis and trans isomers. researchgate.net

To separate the enantiomers within each diastereomeric pair, chiral chromatography is required. This involves using a chiral stationary phase (CSP) in either a GC or HPLC system. hplc.eu The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is essential for controlling the stereochemical outcome of a synthesis and for isolating specific stereoisomers for further study.

Table 5: Illustrative Chromatographic Methods for the Analysis of this compound Isomers

| Technique | Mode/Column Type | Mobile Phase/Carrier Gas | Application |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixtures | Separation of cis and trans diastereomers; purity analysis. |

| HPLC | Chiral (e.g., Polysaccharide-based CSP) | Hexane/Isopropanol mixtures | Separation of all four stereoisomers (enantiomers and diastereomers). |

| GC | Capillary (e.g., DB-5 or similar) | Helium or Nitrogen | Separation of cis and trans diastereomers; purity analysis. |

| GC | Chiral (e.g., Cyclodextrin-based CSP) | Helium or Hydrogen | Separation of enantiomers (if derivatized or sufficiently volatile). |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical step in its characterization, particularly in contexts where stereochemistry influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed and effective method for this purpose. heraldopenaccess.uswikipedia.org This technique utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers, allowing for their individual quantification. nih.gov

The underlying principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. wikipedia.org The differing stability of these diastereomeric complexes results in different retention times for each enantiomer on the chromatographic column, enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal resolution.

For compounds like this compound, which contains a phenyl group and a halogen, polysaccharide-based CSPs are often effective. nih.gov These phases, typically derivatives of cellulose (B213188) or amylose, offer a broad range of chiral recognition capabilities through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic ring of the analyte. nih.gov

A typical analytical method for determining the enantiomeric excess of a compound structurally similar to this compound would involve a systematic screening of various chiral columns and mobile phases to identify the conditions that provide baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Detailed Research Findings

The following data table illustrates a hypothetical, yet scientifically plausible, set of parameters for the chiral HPLC separation of the enantiomers of this compound. This data is representative of a typical method development outcome for a compound of this structural class.

| Parameter | Condition/Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.2 |

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Phenyloxane

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No published studies utilizing DFT to analyze the electronic structure or molecular orbitals of 3-Chloro-2-phenyloxane were found. Such a study would typically involve calculations of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map to understand the molecule's reactivity and electronic properties.

Conformational Energy Landscapes and Stability Analysis

There are no available conformational energy landscapes or stability analyses for this compound. This type of study would identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the relative energies of different rotational isomers.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Predictions of NMR, IR, and UV-Vis spectroscopic parameters for this compound have not been reported in the scientific literature. Theoretical predictions of these spectra are valuable for complementing experimental data and aiding in the structural elucidation of a compound.

Molecular Dynamics Simulations

Study of Conformational Transitions and Dynamics in Solution

No molecular dynamics simulations investigating the conformational transitions and dynamics of this compound in solution have been published. These simulations would provide insights into how the molecule moves and changes shape over time in a solvent, which is crucial for understanding its behavior in a realistic chemical environment.

Intermolecular Interactions and Solvent Effects

There is no available research on the intermolecular interactions and solvent effects of this compound. Such studies would explore how the molecule interacts with itself and with solvent molecules, which influences its solubility, reactivity, and other physical properties.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry offers powerful tools to model reaction mechanisms and analyze the transition states of chemical reactions. Such studies provide deep insights into the energy landscapes of reactions, helping to understand how reactants are converted into products.

Computational Elucidation of Synthesis Pathways and Reaction Intermediates

The synthesis of substituted oxanes can often proceed through various pathways. Theoretical modeling, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, can be used to map out the potential energy surfaces of these synthetic routes. This would involve identifying key intermediates and transition states, and calculating their relative energies to determine the most favorable reaction pathway. For this compound, this would likely involve modeling the cyclization and chlorination steps. However, no specific computational studies elucidating these pathways for this particular molecule have been published.

Prediction of Reaction Selectivities (Regio-, Chemo-, Stereo-)

Many organic reactions can yield multiple products, and predicting the selectivity is a key challenge. Computational models can predict regioselectivity (where on a molecule a reaction occurs), chemoselectivity (which functional group reacts), and stereoselectivity (the spatial arrangement of the atoms in the product). For this compound, this could involve predicting the stereochemical outcome of its synthesis or its subsequent reactions. While general principles of predicting selectivity in halogenation and cyclization reactions are known, specific computational predictions for this compound are not available.

Structure-Reactivity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its reactivity or biological activity.

Correlation of Molecular Descriptors with Experimental Reactivity

To build a SAR model, various molecular descriptors (e.g., electronic, steric, and topological properties) are calculated for a series of related compounds. These descriptors are then statistically correlated with experimentally determined reactivity data. For this compound, this would involve synthesizing a library of derivatives and measuring their reaction rates or equilibrium constants for a specific reaction. The calculated descriptors for these derivatives would then be used to build a model that could predict the reactivity of new, unsynthesized derivatives. No such studies focusing on this compound have been found.

Predictive Modeling for Novel this compound Derivatives

Once a statistically robust SAR model is developed, it can be used to predict the reactivity of novel derivatives of this compound before they are synthesized. This predictive capability is highly valuable in guiding synthetic efforts towards compounds with desired properties. The absence of foundational experimental and computational data for a series of this compound derivatives means that no such predictive models currently exist.

Applications of 3 Chloro 2 Phenyloxane As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in 3-Chloro-2-phenyloxane allows for its elaboration into a variety of intricate structures. The chlorine atom at the 3-position provides a handle for nucleophilic substitution reactions, while the phenyl group at the 2-position influences the stereochemistry of such transformations. The tetrahydropyran (B127337) ring itself is a common motif in many biologically active molecules.

Precursor in Natural Product Synthesis